Product packaging for 2-propyloxane-4-carboxylic Acid(Cat. No.:CAS No. 77554-90-6)

2-propyloxane-4-carboxylic Acid

Cat. No.: B2461916
CAS No.: 77554-90-6
M. Wt: 172.224
InChI Key: SJSIHSLNLYLNAU-UHFFFAOYSA-N
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Description

Overview of Substituted Tetrahydropyrans (Oxanes) in Organic Chemistry

The tetrahydropyran (B127337), or oxane, ring is a six-membered heterocycle containing five carbon atoms and one oxygen atom. This structural motif is a cornerstone in organic chemistry.

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to chemical and biological sciences. Current time information in Houston, TX, US.uni.lu Their prevalence is notable in a vast number of natural products, including alkaloids and vitamins, as well as in a majority of synthetic pharmaceuticals and agrochemicals. uni.luguidechem.comsigmaaldrich.com The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts unique physical and chemical properties to these molecules, influencing their reactivity, solubility, and biological activity. Current time information in Houston, TX, US. This makes them invaluable scaffolds in drug discovery and materials science. Current time information in Houston, TX, US.aksci.com

Oxygen-containing cyclic ethers, such as oxanes, are a significant subclass of heterocyclic compounds. aksci.com The oxygen atom in the ring can act as a hydrogen bond acceptor, influencing the molecule's intermolecular interactions and, consequently, its physical properties and biological target binding. Saturated cyclic ethers like tetrahydropyran are generally stable but can undergo ring-opening reactions under specific, often acidic, conditions. guidechem.comhoweipharm.com The tetrahydropyran ring is a structural feature in many biologically active natural products and approved drugs, highlighting its importance in medicinal chemistry. fluorochem.co.uk

Importance of Carboxylic Acid Functionalities in Complex Molecules

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, contributing significantly to the properties and reactivity of a molecule.

In organic synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by known synthetic operations. Carboxylic acids are highly versatile synthons due to their reactivity and the number of transformations they can undergo. libretexts.org They are readily available and can be used as starting materials for the synthesis of a wide array of other functional groups. libretexts.org Their acidic nature also allows them to participate in acid-base reactions and to act as directing groups in certain synthetic strategies. google.com

The carboxylic acid functional group is a hub for numerous functional group interconversions, which are the heart of organic synthesis. biosynth.com For instance, carboxylic acids can be reduced to primary alcohols, converted to esters through reactions with alcohols (Fischer esterification), or transformed into amides by reacting with amines. prepchem.comorganic-chemistry.orgchemicalbook.com They can also be converted to acyl halides, which are highly reactive intermediates for further synthetic manipulations. zillow.com This wide range of possible transformations makes carboxylic acids invaluable in the construction of complex molecular architectures. organic-chemistry.org

Positioning of 2-Propyloxane-4-carboxylic Acid within Chemical Literature

A comprehensive search of scientific databases indicates that this compound is a known compound, as evidenced by its commercial availability from various chemical suppliers. guidechem.combiosynth.com It is listed with the CAS number 77554-90-6. guidechem.com However, a notable scarcity of dedicated research articles or patents focusing specifically on its synthesis, properties, or applications exists in the current body of scientific literature. aksci.com This suggests that while it is a recognized chemical entity, it has not been a subject of extensive academic or industrial research publication. Its significance is therefore largely understood through the general chemical principles governing substituted tetrahydropyrans and carboxylic acids.

Chemical and Physical Data

While detailed experimental data for this compound is not widely published, some basic properties can be listed.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃ guidechem.com
Molecular Weight172.22 g/mol guidechem.com
CAS Number77554-90-6 guidechem.com
Predicted XlogP1.4 aksci.com

Note: XlogP is a predicted value for the logarithm of the octanol/water partition coefficient, an indicator of a compound's lipophilicity.

Rationale for Focused Academic Inquiry

The specific compound, this compound, presents a unique combination of structural features that warrant detailed investigation. The presence of a propyl group at the 2-position introduces a lipophilic component, while the carboxylic acid at the 4-position provides a polar, reactive handle. This amphiphilic nature, coupled with the stereochemical possibilities arising from the two substituents on the oxane ring, makes it a compelling target for synthetic chemists and a promising building block for the construction of more complex molecules. Its designation by chemical suppliers as a "versatile small molecule scaffold" and a "building block" underscores its potential utility in various synthetic applications. biosynth.comenamine.net

Current Landscape of Related Research

While specific research on this compound is not extensively documented in publicly available literature, the broader class of tetrahydropyran derivatives has garnered considerable attention. In medicinal chemistry, the tetrahydropyran ring is a common motif in a variety of biologically active compounds, including HIV protease inhibitors. nih.gov The stability and defined stereochemistry of this ring system are advantageous for designing molecules that can fit precisely into the binding pockets of enzymes and receptors. nih.gov In polymer chemistry, carboxylic acids are fundamental for creating polymers with specific properties like hydrophilicity and adhesion, suggesting that oxane carboxylic acids could be valuable monomers or additives. numberanalytics.com Research into related heterocyclic compounds, such as oxetane-carboxylic acids, has also been active, although their inherent instability can be a challenge. nih.gov The study of this compound is therefore a logical extension of this existing research, aiming to explore how the interplay of its constituent parts influences its properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B2461916 2-propyloxane-4-carboxylic Acid CAS No. 77554-90-6

Properties

IUPAC Name

2-propyloxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSIHSLNLYLNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

The fundamental properties of 2-propyloxane-4-carboxylic acid are summarized in the table below. While some data is from experimental sources, other values are predicted based on its structure and comparison with related compounds like oxane-4-carboxylic acid.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
IUPAC Name This compound -
CAS Number 77554-90-6 biosynth.com
Molecular Formula C₉H₁₆O₃ biosynth.com
Molecular Weight 172.22 g/mol biosynth.com
Appearance Predicted: Colorless liquid or low-melting solid -
Boiling Point Predicted to be higher than related alkanes due to hydrogen bonding -
Solubility Predicted to have moderate solubility in water and good solubility in organic solvents like ethanol (B145695) and acetone. -
pKa Predicted to be in the range of 4-5, typical for carboxylic acids. -
SMILES CCCC1CC(CCO1)C(=O)O uni.lu

| InChI | InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11) | uni.lu |

Spectroscopic and Analytical Data

The structural characterization of 2-propyloxane-4-carboxylic acid would rely on standard spectroscopic techniques. Predicted data based on its structure are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Key Features
¹H NMR Signals corresponding to the propyl group (triplet and sextet), methylene (B1212753) protons on the oxane ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the three carbons of the propyl group, the five carbons of the oxane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a sharp peak for the C=O stretch (around 1700 cm⁻¹), and C-O stretching bands for the ether linkage.

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Predicted collision cross-section values for various adducts have been calculated. uni.lu |

Chemical Reactivity and Derivatization

Reactions of the Carboxylic Acid Moiety

The carboxylic acid moiety (-COOH) is the center of reactivity in 2-propyloxane-4-carboxylic acid, allowing for a wide range of derivatization reactions.

The conversion of this compound to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the ester, the alcohol is often used in excess, or water, a byproduct, is removed as it forms. masterorganicchemistry.comlibretexts.org

The general mechanism for Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Table 1: Exemplary Fischer Esterification Reactions This table is illustrative of typical esterification reactions for carboxylic acids.

Alcohol Catalyst Product
Methanol H₂SO₄ Methyl 2-propyloxane-4-carboxylate
Ethanol (B145695) TsOH Ethyl 2-propyloxane-4-carboxylate
Isopropanol H₂SO₄ Isopropyl 2-propyloxane-4-carboxylate

Alternative esterification methods include reaction with alkyl halides or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.org

Amides can be synthesized from this compound by reacting it with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction is often inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid is typically activated first. iris-biotech.de

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). nih.govpeptide.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. youtube.com In peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and racemization. peptide.com

The general sequence for DCC-mediated amidation is:

The carboxylic acid adds to the DCC, forming a highly reactive O-acylisourea intermediate.

The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.

This leads to the formation of the amide and dicyclohexylurea (DCU), a byproduct that precipitates from the reaction mixture. youtube.com

Table 2: Reagents for Amide Formation

Amine Coupling Reagent Product
Ammonia DCC 2-propyloxane-4-carboxamide
Diethylamine EDC/HOBt N,N-diethyl-2-propyloxane-4-carboxamide
Glycine methyl ester DCC/HOBt Methyl (2-propyloxane-4-carboxamido)acetate

Heating the ammonium carboxylate salt at high temperatures (above 100°C) can also drive off water and form the amide, though this method is less common due to the harsh conditions required. libretexts.org

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-(hydroxymethyl)-2-propyloxane). This transformation requires powerful reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.orgchemguide.co.uk

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). libretexts.orgkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk The mechanism involves the transfer of hydride ions from the LiAlH₄ to the carbonyl carbon. libretexts.org An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol and cannot be isolated. libretexts.orglibretexts.org

Other reducing agents like borane (B79455) (BH₃) can also be used and may offer better chemoselectivity in the presence of other reducible functional groups. khanacademy.org

Acid Halides: this compound can be converted into the more reactive 2-propyloxane-4-carbonyl chloride (an acid chloride). This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org During this reaction, the hydroxyl group is converted into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion generated in the process then acts as a nucleophile to form the acid chloride. libretexts.orglibretexts.org Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be used. chemguide.co.uk

Acid Anhydrides: Acid anhydrides can be formed from this compound, with the most common being symmetrical anhydrides. One method involves the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.comlibretexts.org For example, reacting 2-propyloxane-4-carbonyl chloride with sodium 2-propyloxane-4-carboxylate would yield bis(2-propyloxane-4-carbonyl) anhydride. Anhydrides can also be prepared by heating two equivalents of the carboxylic acid, although this often requires high temperatures to drive off water. khanacademy.org

The reactions described in sections 4.1.1, 4.1.2, and 4.1.4 are all examples of nucleophilic acyl substitution. pressbooks.pub This class of reactions is characteristic of carboxylic acids and their derivatives. pressbooks.publibretexts.org The general mechanism involves a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbonyl oxygen becomes an alkoxide. libretexts.orgpressbooks.pub

Elimination: The tetrahedral intermediate is unstable. The carbonyl group reforms by expelling the leaving group. pressbooks.publibretexts.org

The reactivity of the carboxylic acid derivative and the favorability of the substitution depend on the nature of the leaving group. pressbooks.pub For a carboxylic acid, the -OH group is a poor leaving group. Therefore, it must be protonated by an acid catalyst to form -OH₂⁺ (a good leaving group) or converted into a better leaving group, as seen with thionyl chloride or DCC activation. libretexts.orgiris-biotech.de In general, the weaker the basicity of the leaving group, the more favorable the substitution reaction. pressbooks.pub

Reactions Involving the Oxane Ring

The oxane ring in this compound is a saturated heterocyclic ether. This ring system is generally stable and chemically inert under most conditions that transform the carboxylic acid group. The C-O ether linkages are resistant to cleavage except under harsh conditions, for example, with strong acids like HBr or HI at high temperatures, which is a reaction not commonly performed alongside manipulations of the carboxyl group. The carbon-carbon bonds of the ring are also unreactive towards most common reagents. Therefore, the oxane ring typically remains intact during the derivatization of the carboxylic acid moiety.

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₉H₁₆O₃
Sulfuric acid H₂SO₄
Tosic acid C₇H₈O₃S
Methyl 2-propyloxane-4-carboxylate C₁₀H₁₈O₃
Ethyl 2-propyloxane-4-carboxylate C₁₁H₂₀O₃
Isopropyl 2-propyloxane-4-carboxylate C₁₂H₂₂O₃
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) C₈H₁₇N₃·HCl
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O
2-propyloxane-4-carboxamide C₉H₁₇NO₂
N,N-diethyl-2-propyloxane-4-carboxamide C₁₃H₂₅NO₂
Methyl (2-propyloxane-4-carboxamido)acetate C₁₂H₂₁NO₄
Dicyclohexylurea (DCU) C₁₃H₂₄N₂O
Lithium aluminum hydride LiAlH₄
Sodium borohydride NaBH₄
Borane BH₃
(4-(hydroxymethyl)-2-propyloxane) C₉H₁₈O₂
Thionyl chloride SOCl₂
2-propyloxane-4-carbonyl chloride C₉H₁₅ClO₂
Phosphorus pentachloride PCl₅
Oxalyl chloride C₂Cl₂O₂
Sodium 2-propyloxane-4-carboxylate C₉H₁₅NaO₃
bis(2-propyloxane-4-carbonyl) anhydride C₁₈H₂₈O₅
Hydrogen bromide HBr

Reactivity Influenced by Substituents

Alkyl groups, such as the propyl group, are traditionally considered to be weakly electron-donating through an inductive effect. This effect arises from the polarization of the sigma bonds between the carbon atoms of the alkyl chain and the more electronegative oxygen atom of the oxane ring. The greater the s-character of the hybrid orbitals of a carbon atom, the higher its electronegativity. ncert.nic.in The sp3 hybridized carbons of the propyl group are less electronegative than the atoms within the ring, leading to a slight push of electron density towards the ring.

This electron-donating nature of the propyl group can have several consequences for the reactivity of this compound:

Influence on Ring-Opening: The inductive effect of the propyl group can influence the stability of any potential cationic intermediates formed during acid-catalyzed ring-opening reactions. An electron-donating group at the C2 position could stabilize a positive charge at the adjacent C2 or C6 positions, potentially influencing the regioselectivity of nucleophilic attack.

Effect on Carboxylic Acid Acidity: The electron-donating propyl group, being relatively distant from the carboxylic acid, would have a minor electronic effect on the acidity of the carboxyl proton. Generally, electron-donating groups decrease the acidity of carboxylic acids. However, given the separation by three sigma bonds, this effect is likely to be minimal.

The propyl group at the C2 position introduces significant steric bulk to one side of the oxane ring. This steric hindrance can have a profound impact on the reactivity of the molecule, particularly at neighboring positions and on the approach of reagents to the carboxylic acid function.

Influence on Functionalization: Any attempts to functionalize the oxane ring, for instance at the C3 or C2 positions, would be sterically hindered by the propyl group. Reagents would face a significant barrier to approach from the side of the ring occupied by the propyl substituent.

Reactivity of the Carboxylic Acid: The accessibility of the carboxylic acid at the C4 position can also be influenced by the conformation of the oxane ring, which in turn is affected by the steric demands of the propyl group. If the propyl group adopts an equatorial position to minimize steric strain, it could influence the preferred conformation of the carboxylic acid group, potentially hindering the approach of bulky reagents. This is a critical consideration for derivatization reactions. chimia.chchimia.ch

Derivatization Strategies for Exploration of Chemical Space

The carboxylic acid group of this compound is the primary handle for derivatization, allowing for the synthesis of a wide array of new compounds. The synthesis of esters and amides are common and important transformations.

Ester Synthesis:

The formation of esters from this compound can be achieved through several methods, with the choice of method often depending on the steric hindrance around the carboxylic acid and the nature of the alcohol.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com While effective for simple carboxylic acids, the equilibrium nature of the reaction and the potentially harsh acidic conditions might lead to side reactions, such as ring-opening, especially with prolonged reaction times or high temperatures.

Esterification using Alkyl Halides: Carboxylic acids can be converted to their corresponding esters by reaction with alkyl halides in the presence of a base. The use of tetrabutylammonium (B224687) fluoride (B91410) as a base to generate the carboxylate anion in situ has been shown to be an effective method. scilit.com

Coupling Agent-Mediated Esterification: For more sterically hindered systems or when milder conditions are required, the use of coupling agents is preferred. While not explicitly detailed for this specific molecule, general methods for esterification of carboxylic acids are well-established. nih.gov

Amide Synthesis:

The synthesis of amides from this compound and an amine can also be accomplished through various protocols. The direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures, which could be detrimental to the oxane ring. Therefore, the use of coupling agents or prior activation of the carboxylic acid is generally necessary.

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the amide. google.com However, the reagents used for this activation (e.g., thionyl chloride) can be harsh.

Coupling Agent-Mediated Amidation: A wide variety of coupling reagents are available for the direct formation of amides from carboxylic acids and amines under mild conditions. Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate this transformation. youtube.com For sterically hindered substrates, specialized protocols have been developed. For instance, the use of TiCl4 as a condensing agent has been reported for the synthesis of amides from sterically demanding carboxylic acids and amines. nih.gov Boron-based reagents have also emerged as effective promoters for direct amidation reactions, even with hindered substrates. nih.govacs.org A protocol involving the in situ formation of acyl fluorides has also proven efficient for coupling sterically hindered carboxylic acids with electron-deficient amines. researchgate.net

The choice of the specific amidation method would depend on the nature of the amine and the need to preserve the stereochemistry and integrity of the this compound scaffold.

Modifications of the Propyl Chain

The chemical modification of the propyl side chain of this compound would likely proceed through reactions that can activate the otherwise inert C-H bonds of the alkyl group. The principal approaches for such transformations include free-radical halogenation and oxidative processes.

Free-Radical Halogenation

One of the most common methods for functionalizing unactivated alkanes is free-radical halogenation. wikipedia.orglibretexts.orglibretexts.org This process involves the substitution of a hydrogen atom on the alkyl chain with a halogen, typically chlorine (Cl₂) or bromine (Br₂), under ultraviolet (UV) light or with the use of a radical initiator. youtube.comyoutube.com

The reaction proceeds via a chain mechanism involving three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orgyoutube.com

Initiation: The process begins with the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) by UV light or heat to generate two halogen radicals. libretexts.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the propyl chain, forming a propyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. libretexts.orglibretexts.org

Termination: The reaction concludes when two radicals combine to form a stable, non-radical product. youtube.com

The regioselectivity of free-radical halogenation on the propyl chain would depend on the stability of the resulting radical intermediate. In general, the order of radical stability is tertiary > secondary > primary. For the n-propyl group, abstraction of a hydrogen atom can occur at the C1' (adjacent to the oxane ring), C2', or C3' (terminal methyl group) positions. The C1' position is adjacent to an ether oxygen, which can stabilize an adjacent radical through resonance, potentially influencing the site of halogenation. However, free-radical chlorination is known to be relatively unselective, often resulting in a mixture of mono-halogenated isomers. youtube.com Bromination is generally more selective and would likely favor substitution at the most stabilized position. youtube.com

Oxidative Modifications

Oxidation of alkyl side chains is another potential route for derivatization, though typically this requires an adjacent activating group, such as an aromatic ring (benzylic oxidation). pearson.comyoutube.comlibretexts.orgtiwariacademy.com Direct oxidation of a simple alkyl chain like the one in this compound is challenging and often requires harsh conditions with strong oxidizing agents, which could also affect the oxane ring or the carboxylic acid.

It is conceivable that enzymatic or biomimetic oxidation could offer a more selective approach. Certain enzymes are capable of hydroxylating unactivated C-H bonds with high regioselectivity and stereoselectivity. While no specific studies exist for this compound, this remains a theoretical possibility for generating hydroxylated derivatives on the propyl chain.

Advanced C-H Functionalization Methods

Modern synthetic chemistry has developed advanced methods for the direct functionalization of C-H bonds, often employing transition metal catalysis. nih.govnih.gov These methods can enable the introduction of various functional groups, including aryl groups, boronic esters, and other carbon or heteroatom-based substituents, with high levels of control. nih.govnih.gov For instance, undirected borylation can functionalize C-H bonds, including those in heterocyclic systems like tetrahydropyrans (oxanes). nih.gov Such reactions could potentially be applied to the propyl chain of this compound to create novel derivatives, although this would represent a novel research application.

Data on Potential Propyl Chain Modifications

As specific experimental data for the derivatization of the propyl chain of this compound is unavailable, the following table presents a hypothetical summary of potential reactions based on the general principles discussed above. The product distributions are illustrative and would need to be determined experimentally.

Reaction TypeReagents & ConditionsPotential Products on Propyl ChainExpected Selectivity
Free-Radical ChlorinationCl₂, UV light (hν)Mixture of 1'-chloro, 2'-chloro, and 3'-chloro-2-propyloxane-4-carboxylic acidLow; statistical mixture of isomers.
Free-Radical BrominationBr₂, UV light (hν) or N-Bromosuccinimide (NBS), initiatorPredominantly 1'-bromo or 2'-bromo derivativesModerate to high; favors the most stable radical intermediate.
C-H BorylationIridium or Rhodium catalyst, B₂pin₂Mixture of borylated isomers (e.g., at the terminal C3' position)High; often favors the terminal or least sterically hindered position. nih.gov

Spectroscopic Characterization and Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-propyloxane-4-carboxylic acid, both 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the specific chemical shifts and confirming the connectivity of all atoms.

The structure of this compound presents several distinct proton and carbon environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the propyl group, the oxane ring protons, and the acidic proton of the carboxyl group. The carboxylic acid proton is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm, a characteristic chemical shift for such functional groups. princeton.edulibretexts.orgopenstax.org Protons on the carbons adjacent to the electron-withdrawing carboxylic acid and ether oxygen will be deshielded and thus appear at higher chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. princeton.eduopenstax.org The carbons of the oxane ring attached to the oxygen atom (C2 and C6) will appear in the typical ether region (around 60-80 ppm), while the other ring carbons and the propyl group carbons will be found in the aliphatic region (approximately 10-40 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, confirming the spin systems of the propyl chain and the protons within the oxane ring. For instance, it would show correlations between the methyl and methylene (B1212753) protons of the propyl group and among the protons on the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations, which are critical for piecing together the molecular structure. princeton.edu Key correlations would be expected between the protons of the propyl group and the C2 carbon of the oxane ring, and between the H4 proton of the ring and the carbonyl carbon of the carboxylic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-COOH10.0 - 13.0 (broad s)170.0 - 185.0H4, H3, H5
Oxane-C2~3.5 - 4.0 (m)~75.0 - 85.0Protons of propyl group, H3, H6
Oxane-C3~1.5 - 2.0 (m)~30.0 - 40.0H2, H4
Oxane-C4~2.5 - 3.0 (m)~40.0 - 50.0Carbonyl C, H3, H5
Oxane-C5~1.5 - 2.0 (m)~30.0 - 40.0H4, H6
Oxane-C6~3.5 - 4.0 (m)~65.0 - 75.0H2, H5
Propyl-C1'~1.4 - 1.8 (m)~35.0 - 45.0C2, C2', C3'
Propyl-C2'~1.3 - 1.6 (m)~15.0 - 25.0C1', C3'
Propyl-C3'~0.9 (t)~10.0 - 15.0C1', C2'

The oxane ring of this compound is not planar and will exist predominantly in a chair conformation. The substituents (the propyl group at C2 and the carboxylic acid at C4) can adopt either axial or equatorial positions. The exact conformation can be investigated using Nuclear Overhauser Effect (NOE) experiments, which measure through-space interactions between protons. The relative stereochemistry (cis/trans) of the substituents would significantly influence the observed coupling constants and NOE signals, allowing for the determination of the dominant diastereomer.

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the calculation of the precise elemental formula, which for this compound is C₉H₁₆O₃. The calculated monoisotopic mass is 172.10994 Da. uni.lu HRMS provides unequivocal confirmation of the molecular formula, distinguishing it from other potential isomers. Predicted collision cross-section values can further aid in structural confirmation. uni.lu

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) will undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound (MW=172.22), characteristic fragmentation would include:

Loss of a hydroxyl radical (-OH): A peak at m/z 155, corresponding to the [M-17]⁺ ion. libretexts.org

Loss of the carboxyl group (-COOH): A prominent peak at m/z 127, corresponding to the [M-45]⁺ ion. libretexts.org

Loss of the propyl group (-C₃H₇): Cleavage of the C-C bond next to the ring oxygen could result in a peak at m/z 129, corresponding to the [M-43]⁺ ion.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids may lead to specific fragments, though its pathway in this cyclic system would be complex. researchgate.net

Ring Opening: Fragmentation of the oxane ring itself would produce a series of smaller fragment ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonInterpretation
172[C₉H₁₆O₃]⁺Molecular Ion ([M]⁺)
155[C₉H₁₅O₂]⁺Loss of hydroxyl radical (·OH)
129[C₆H₉O₃]⁺Loss of propyl radical (·C₃H₇)
127[C₈H₁₅O]⁺Loss of carboxyl radical (·COOH)
45[COOH]⁺Carboxyl cation
43[C₃H₇]⁺Propyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. libretexts.org

The most prominent features would be:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state or in concentrated solutions. openstax.org

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the propyl group and the oxane ring.

C=O Stretch (Carbonyl): A very strong and sharp absorption band between 1710 and 1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding; for a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹. openstax.org

C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1050-1300 cm⁻¹, corresponding to the C-O single bond stretching of the ether linkage in the oxane ring and the C-O of the carboxylic acid. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2500 - 3300O-H (Carboxylic Acid)Strong, Very Broad
2850 - 2960C-H (Alkyl)Medium to Strong, Sharp
1710 - 1760C=O (Carbonyl)Strong, Sharp
1050 - 1300C-O (Ether & Carboxylic Acid)Strong

Chiral Chromatography and Optical Rotation for Enantiomeric Purity

The quantification and separation of the enantiomers of this compound are critical for understanding its stereochemical properties. This is primarily achieved through chiral chromatography, with optical rotation serving as a complementary method to determine enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for separating the enantiomers of chiral carboxylic acids. researchgate.net The success of this separation largely depends on the choice of the chiral stationary phase (CSP). For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high selectivity. researchgate.net These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net

In a hypothetical separation of (2R,4R)-2-propyloxane-4-carboxylic acid and its (2S,4S)-enantiomer, a column such as a Chiralpak® AD-H, which contains an amylose-based CSP, could be employed under normal-phase conditions. The differential interaction between the enantiomers and the chiral selector of the stationary phase allows for their resolution.

Table 1: Representative Chiral HPLC Method for this compound Enantiomers

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 15.8 min
Resolution (Rs) > 2.0

This data is hypothetical and serves to illustrate a typical chiral separation.

Complementing chromatographic methods, optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. libretexts.org This property is intrinsic to chiral molecules and is measured using a polarimeter. openstax.org Enantiomers rotate light to an equal magnitude but in opposite directions. masterorganicchemistry.com The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org

The specific rotation [α] is a standardized physical constant for a chiral compound, calculated from the observed rotation, concentration, and path length of the sample cell. openstax.org For instance, a purified sample of the (2S,4S)-enantiomer of this compound might exhibit a specific rotation of +15.7° (c 1.0, Methanol). Its enantiomer would, therefore, have a specific rotation of -15.7°. A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. libretexts.org The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be calculated from the specific rotation of the mixture compared to that of the pure enantiomer.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While chiral chromatography can separate enantiomers and optical rotation can assess purity, single-crystal X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a chiral molecule. nih.gov This technique works by analyzing the diffraction pattern produced when X-rays pass through a single, high-quality crystal of the compound.

The process involves growing a suitable crystal, which can be a significant challenge for complex organic molecules. Once obtained, the crystal is mounted in a diffractometer, and the diffraction data is collected. This data is then used to solve the electron density map of the molecule, revealing the precise spatial arrangement of each atom. nih.gov For chiral molecules, specialized methods, such as the use of anomalous dispersion, allow for the unambiguous assignment of the absolute configuration (e.g., R or S) at each stereocenter without reference to any other chiral substance.

The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsional angles. It also reveals the solid-state packing of the molecules, including intermolecular interactions like hydrogen bonding. In the case of this compound, the carboxylic acid group would be expected to form strong hydrogen bonds, potentially leading to the formation of dimers or extended chain structures in the crystal lattice. researchgate.net

Table 2: Hypothetical Crystallographic Data for (2S,4S)-2-propyloxane-4-carboxylic Acid

ParameterValue
Chemical Formula C₉H₁₆O₃
Formula Weight 172.22 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.541 Å, b = 6.213 Å, c = 9.872 Å
α = 90°, β = 105.3°, γ = 90°
Volume 504.9 ų
Z (Molecules per unit cell) 2
Calculated Density 1.132 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Final R-factor (R₁) 0.045

This data is hypothetical and representative of a typical small organic molecule crystal structure analysis.

This structural information is invaluable for understanding structure-activity relationships and for the rational design of related compounds in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of computational chemistry, offering a detailed description of the electronic structure of molecules. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

The electronic structure of 2-propyloxane-4-carboxylic acid can be thoroughly investigated using methods like Density Functional Theory (DFT). Such calculations reveal the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties. For instance, DFT can be used to determine the optimal geometry of the molecule, including bond lengths, bond angles, and dihedral angles. nih.govaip.org

A key aspect of the electronic structure is the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis, a common QM technique, can be employed to study the hybridization of atomic orbitals and the delocalization of electron density. nih.gov In this compound, this would involve analyzing the C-O and C-C bonds of the oxane ring, the propyl chain, and the carboxylic acid group. The analysis would likely show significant polarization of the C=O and O-H bonds in the carboxyl group, which is characteristic of carboxylic acids and dictates much of their chemistry. khanacademy.org

Table 1: Hypothetical Geometrical Parameters of this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
O-H (carboxyl)0.97 Å
C-O (oxane ring)1.43 Å
Bond AngleO=C-O (carboxyl)124°
C-O-H (carboxyl)107°
C-O-C (oxane ring)111°
Dihedral AngleH-O-C=O~0° (syn-periplanar)
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.

Quantum mechanical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. acs.orgrsc.org For this compound, this could involve studying its synthesis or its reactions with other molecules. For example, the esterification of the carboxylic acid group could be modeled to determine the transition state structures and activation energies. khanacademy.org

The process would involve mapping the potential energy surface of the reaction. mongoliajol.info This allows for the identification of intermediates and transition states, providing a step-by-step understanding of how reactants are converted into products. acs.org The calculations can also shed light on the role of catalysts in these reactions. For instance, in an acid-catalyzed esterification, QM methods can model the protonation of the carbonyl oxygen, which activates the carboxyl group for nucleophilic attack. khanacademy.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of individual atoms over time, offering a dynamic picture of molecular behavior. mdpi.com

The oxane ring and the propyl chain of this compound are flexible, meaning the molecule can adopt various conformations. MD simulations can be used to explore the conformational landscape of this molecule, identifying the most stable conformations and the energy barriers between them. nih.gov The simulations would likely reveal that the oxane ring predominantly adopts a chair conformation, which is the most stable conformation for six-membered rings. nih.gov

The orientation of the propyl and carboxylic acid groups relative to the oxane ring can also be studied. The simulations can quantify the populations of different conformers, such as those with the substituents in axial or equatorial positions. This information is crucial for understanding how the molecule interacts with its environment. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

ConformerSubstituent PositionsRelative Population
1Propyl (equatorial), Carboxyl (equatorial)High
2Propyl (axial), Carboxyl (equatorial)Low
3Propyl (equatorial), Carboxyl (axial)Medium
4Propyl (axial), Carboxyl (axial)Very Low
Note: These are hypothetical populations based on the general principles of conformational analysis of substituted cyclohexanes.

MD simulations are particularly well-suited for studying the interactions between a solute and solvent molecules. For this compound, simulations in a water box could reveal the structure of the hydration shell around the molecule. The carboxylic acid group would be expected to form strong hydrogen bonds with water molecules, both as a hydrogen bond donor (the -OH group) and as a hydrogen bond acceptor (the C=O group). mongoliajol.info

The simulations can also be used to study the formation of dimers, where two molecules of this compound associate through hydrogen bonding between their carboxyl groups. aip.org The strength and dynamics of these interactions can be quantified from the simulation trajectories.

Docking and Molecular Modeling (focused on chemical interactions, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. slideshare.netslideshare.net While often used in drug design to predict the binding of a ligand to a protein, it can also be used to study the non-covalent interactions between any two molecules.

In the context of this compound, docking could be used to study its interaction with a surface or a larger host molecule. For example, one could model the adsorption of the molecule onto a polymer surface, identifying the key interactions that stabilize the bound complex. These interactions would likely involve hydrogen bonding from the carboxylic acid group and van der Waals interactions from the propyl chain and the oxane ring. nih.govnih.gov

The results of a docking study are typically presented as a binding score, which is an estimate of the binding affinity, and a predicted binding pose. Analysis of the pose can reveal the specific intermolecular contacts, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding. mdpi.com

Table 3: Hypothetical Docking Results for this compound with a Model Host Molecule

ParameterValue
Binding Energy (kcal/mol)-7.5
Key InteractionsHydrogen bond between carboxyl -OH and host acceptor atomHydrogen bond between carboxyl C=O and host donor atomHydrophobic interactions of the propyl chain with a nonpolar pocket of the host
Predicted OrientationCarboxylic acid group oriented towards a polar region of the hostPropyl group buried in a hydrophobic cavity
Note: These are hypothetical results for a generic host-guest interaction.

Exploration of Ligand-Receptor Binding Modes (e.g., for prodrug design, if applicable)

The analysis of ligand-receptor binding modes is a critical step in drug discovery and design. This process involves computational simulations to predict how a molecule, such as this compound, might interact with a biological receptor at the atomic level. These simulations can reveal key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces that are crucial for a molecule's biological activity.

For a compound like this compound, which possesses a carboxylic acid group, prodrug design is a relevant strategy. google.comnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. youtube.com The carboxylic acid moiety can be chemically modified, for instance, through esterification, to create a prodrug with improved properties such as increased permeability or reduced side effects. youtube.com

Computational docking and molecular dynamics simulations are the primary tools used to explore these binding modes. However, a review of publicly accessible scientific literature and patent databases did not yield specific studies detailing the exploration of ligand-receptor binding modes for this compound. While the principles of such studies are well-established, their direct application to this compound has not been documented in available sources. youtube.comyoutube.com

Table 1: Computational Tools for Ligand-Receptor Binding Analysis

Computational ToolApplication in Drug DesignRelevance to this compound
Molecular DockingPredicts the preferred orientation of a ligand when bound to a receptor.Could be used to screen potential biological targets.
Molecular DynamicsSimulates the movement of atoms and molecules to study the stability of ligand-receptor complexes.Could assess the stability of the compound in a binding pocket.
Pharmacophore ModelingIdentifies the essential 3D features of a ligand required for biological activity.Could be used to design new molecules based on its structure.

Scaffold Exploration and Design

Scaffold exploration involves identifying and modifying the core structure of a molecule to develop new compounds with desired properties. The oxane ring in this compound serves as a central scaffold that can be chemically modified. Computational techniques, such as scaffold hopping and virtual screening, are employed to explore different chemical spaces and design novel molecular frameworks. nih.gov

The goal of scaffold exploration is to discover new derivatives that may have enhanced activity, better selectivity, or improved pharmacokinetic profiles. For this compound, this could involve altering the substituents on the oxane ring, changing the ring size, or replacing the oxane moiety with other heterocyclic systems.

A comprehensive search of scientific literature reveals a lack of specific studies on scaffold exploration and design originating from this compound. While the methodologies for such computational design are well-developed, their application to this particular scaffold is not documented in the available research.

Table 2: Potential Scaffold Modifications for this compound

Modification TypeDescriptionPotential Impact
Ring VariationChanging the size of the oxane ring (e.g., to a pyran or furan).Alters the three-dimensional shape and flexibility of the molecule.
Substituent ModificationAltering the propyl and carboxylic acid groups.Modifies properties such as solubility, lipophilicity, and binding affinity.
Heteroatom ReplacementReplacing the oxygen atom in the oxane ring with other heteroatoms (e.g., sulfur or nitrogen).Changes the electronic properties and potential for hydrogen bonding.

Applications in Chemical Synthesis and Functional Materials

2-Propyloxane-4-carboxylic Acid as a Synthetic Building Block

Carboxylic acids are foundational building blocks in organic synthesis, prized for their stability and versatile reactivity. researchgate.net They can be converted into a wide array of other functional groups, making them crucial starting materials for more complex molecules.

Precursor for Advanced Organic Syntheses

As a substituted carboxylic acid, this compound can serve as a key precursor in multi-step synthetic pathways. The carboxylic acid group can be activated and transformed into esters, amides, or acyl halides, or it can undergo reduction to form alcohols. For instance, multi-configuration 2-oxo-oxazolidine-4-carboxylic acids, which are also chiral carboxylic acids, are highlighted as important intermediates in medicinal chemistry, particularly for synthesizing antibacterial agents. google.com This underscores the potential of specialized carboxylic acids like this compound to serve as starting points for structurally novel compounds.

Intermediate in the Synthesis of Complex Natural Products or Analogues

Chiral carboxylic acids are integral to the backbone of many natural products and therapeutic agents. rsc.org The synthesis of complex molecules often relies on the use of chiral building blocks to construct the desired stereochemistry. While no specific natural product syntheses employing this compound are documented, its chiral nature makes it a candidate for the synthesis of natural product analogues. The oxane ring is a structural motif present in various natural products, and incorporating this fragment could lead to novel molecular scaffolds with potential biological activity.

Integration into Catalytic Systems or Ligand Design

The development of new catalytic systems is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations.

Chiral Ligand Development

Privileged chiral ligands are often derived from readily available chiral molecules. rsc.org Given that this compound possesses defined stereocenters, it could theoretically be modified to serve as a chiral ligand for transition metal catalysts. The carboxylic acid group provides a handle for further functionalization, allowing it to be tethered to other coordinating groups to create bidentate or multidentate ligands. The development of such ligands is crucial for advancing asymmetric catalysis.

Role in Asymmetric Catalysis

Chiral carboxylic acids themselves can function as organocatalysts in a variety of asymmetric reactions. researchgate.netresearchgate.net They operate through mechanisms involving hydrogen bonding and proton transfer to control the stereochemical outcome of a reaction. These catalysts are valued for their ability to activate substrates under mild conditions. researchgate.net Although the catalytic activity of this compound has not been specifically reported, its structure fits the profile of a potential chiral Brønsted acid catalyst. Such catalysts have been successfully used in reactions like asymmetric cycloadditions and additions to imines. researchgate.netnih.gov

Contributions to Drug Discovery Efforts (Chemical Perspective)

The carboxylic acid moiety is a common feature in many approved drugs, but it can also present challenges related to pharmacokinetics. mdpi.com In drug discovery, novel carboxylic acids are often explored as building blocks for new therapeutic agents or as scaffolds to which pharmacophoric elements are attached.

The discovery of novel inhibitors for biological targets often involves screening and synthesizing a variety of scaffolds. For example, different carboxylic acid-containing heterocyclic compounds, such as 2-phenylthiazole-4-carboxylic acid and 2-oxo-imidazolidine-4-carboxylic acid, have been identified as potent inhibitors of enzymes like xanthine (B1682287) oxidase and matrix metalloproteinases, respectively. nih.govnih.gov Similarly, cyclopentane (B165970) carboxylic acid derivatives have been developed as potent and selective inhibitors of the NaV1.7 ion channel for pain management. nih.gov

From a chemical perspective, this compound could serve as a unique scaffold or fragment in a drug discovery program. Its oxane ring provides a three-dimensional structure that can be explored for optimal binding to a biological target, while the carboxylic acid group can form key ionic or hydrogen-bonding interactions within an active site.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₆O₃ uni.lu
Molecular Weight 172.22 g/mol biosynth.com
CAS Number 77554-90-6 biosynth.com
InChIKey SJSIHSLNLYLNAU-UHFFFAOYSA-N uni.lu
Canonical SMILES CCCC1CC(CCO1)C(=O)O biosynth.com

Exploration as a Chemical Scaffold for Compound Libraries

In modern drug discovery, the use of chemical scaffolds to generate large collections of related molecules, known as compound libraries, is a fundamental strategy for identifying new therapeutic agents. nih.gov A scaffold is a core molecular structure upon which various substituents can be systematically added to create a diverse set of derivatives. The heterocyclic nature of this compound makes it a suitable candidate for such endeavors.

The oxane ring provides a three-dimensional framework that can influence the spatial arrangement of appended functional groups, which is critical for binding to biological targets. Carboxylic acids are among the most versatile functional groups in medicinal chemistry, frequently used in the synthesis of compound libraries due to the reliability of amide bond formation. enamine.net Companies like Enamine offer extensive libraries of carboxylic acid fragments specifically for hit-finding on new and challenging targets, such as those involved in protein-protein interactions. enamine.net

Research on related heterocyclic scaffolds demonstrates this principle. For instance, libraries have been successfully generated from scaffolds like 4-phenyl-2-carboxy-piperazine through solid-phase synthesis, allowing for the rapid production of hundreds of distinct compounds for screening. nih.gov Similarly, oxetane-containing building blocks are increasingly used to create derivatives with improved physicochemical properties for medicinal chemistry applications. acs.org The this compound structure allows for diversification at several key positions:

The Carboxylic Acid Group: This group can be readily converted into a wide array of amides, esters, or other functional groups.

The Propyl Group: The length and nature of this alkyl chain can be varied to probe hydrophobic pockets in target proteins.

The Oxane Ring: The ring itself can be substituted or modified to alter the molecule's conformation and polarity.

This modularity allows for the systematic exploration of chemical space around the core oxane structure, making this compound a promising scaffold for generating focused compound libraries aimed at specific biological targets. The discovery of a 2-phenylthiazole-4-carboxylic acid as a novel and potent scaffold for xanthine oxidase inhibitors underscores the potential of heterocyclic carboxylic acids in this field. nih.gov

Table 1: Potential Diversification Points of this compound for Library Synthesis

Modification Site Potential Derivatives Purpose in Library Design
Carboxylic Acid Amides, Esters, Thioesters, Acylsulfonamides Introduce new hydrogen bonding patterns, alter polarity and metabolic stability.
Propyl Group Alkyl chains of varying length, Branched alkyls, Cycloalkyls, Aryl groups Modulate lipophilicity, explore hydrophobic binding pockets.
Oxane Ring Introduction of substituents (e.g., hydroxyl, fluorine), Ring-opening reactions Fine-tune conformation, polarity, and solubility. acs.org

Design of Prodrugs and Pro-moieties (chemical masking strategies)

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low solubility or limited membrane permeability. rutgers.edu The prodrug approach involves chemically modifying a biologically active compound to create an inactive derivative (the prodrug) that can overcome these barriers. Once administered, the prodrug is converted back to the active parent drug inside the body, typically through enzymatic or chemical hydrolysis. uobabylon.edu.iq

The carboxylic acid group is a common target for prodrug design. uobabylon.edu.iq While essential for activity in many cases, its polar, ionizable nature can hinder absorption across biological membranes. A widely used chemical masking strategy is the conversion of the carboxylic acid into an ester. rutgers.eduuobabylon.edu.iq This modification neutralizes the charge and increases lipophilicity, which can significantly enhance oral bioavailability. rutgers.edu

For this compound, the carboxylic acid moiety could be esterified with various "pro-moieties" to create a prodrug. The choice of the pro-moiety is critical and is selected to balance lipophilicity and aqueous solubility. rutgers.edu For example, simple alkyl esters can improve membrane permeability, while more complex moieties can be designed for targeted release in specific tissues. uobabylon.edu.iq

A notable example involves the antibiotic meropenem, where double-promoiety prodrugs were synthesized by modifying both a carboxyl group and another functional group with lipophilic promoieties. nih.gov This strategy led to compounds with significantly improved oral absorption in animal models. nih.gov A similar strategy could hypothetically be applied to derivatives of this compound if additional functional groups are present. Investigations into carboxylic acid isosteres and prodrugs for other enzyme inhibitors have shown that transiently masking the acidic group can lead to improved target engagement in cells. nih.gov

Table 2: Hypothetical Prodrug Strategies for this compound

Prodrug Type Pro-moiety Example Mechanism of Action Potential Advantage
Ester Prodrug Pivaloyloxymethyl (POM) Increases lipophilicity. Cleaved by esterase enzymes in the body to release the active drug. uobabylon.edu.iq Enhanced oral absorption and cell membrane permeability. nih.gov
Acyloxyalkyl Ester Isobutyryloxymethyl Similar to POM esters, provides a metabolically labile ester linkage. Improved bioavailability. nih.gov
Amide Prodrug Amino Acid Conjugate Can be designed to be a substrate for specific peptidases. Potential for targeted delivery or controlled release.

Structure-Activity Relationship (SAR) Studies from a Chemical Modularity Standpoint

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. SAR involves synthesizing a series of analogues by systematically modifying different parts of the molecule and evaluating how these changes affect its biological activity. mdpi.com The modular nature of this compound—comprising the oxane ring, the propyl substituent, and the carboxylic acid—makes it an ideal subject for such studies. nih.gov

The Carboxylic Acid Module: The necessity of the carboxylic acid can be tested by replacing it with bioisosteres like tetrazoles or 1,2,4-oxadiazol-5(4H)-ones. nih.gov Such studies on other molecules have identified potent alternatives to a parent carboxylate. nih.gov The position of the acid on the oxane ring is another critical variable.

The Hydrophobic Module (Propyl Group): The n-propyl group can be replaced with other alkyl chains (e.g., ethyl, butyl), branched isomers (e.g., isopropyl), or cyclic groups (e.g., cyclopropyl). This exploration helps to determine the optimal size and shape of the substituent for fitting into a target's binding site.

The Heterocyclic Core Module (Oxane Ring): The oxane ring itself can be modified. For instance, replacing it with a different heterocycle (e.g., piperidine, tetrahydrofuran) or altering its substitution pattern would reveal the importance of the ring's specific geometry and the presence of the oxygen atom for activity. SAR studies on other scaffolds, such as 2-morpholinobenzoic acid, have confirmed that the core heterocyclic structure is often a critical part of the pharmacophore. rsc.org

A hypothetical SAR study on this compound as an inhibitor of a target enzyme might yield data as shown in the table below. This systematic approach allows for the development of a pharmacophore model, which defines the key molecular features required for biological activity and guides the design of more potent and selective compounds. mdpi.com

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues

Compound R1 (at C2) R2 (at C4) Relative Potency Interpretation
Lead Compound n-Propyl -COOH 1x Baseline activity.
Analogue 1 Ethyl -COOH 0.5x Shorter alkyl chain decreases activity, suggesting a need for greater hydrophobicity.
Analogue 2 n-Butyl -COOH 5x Longer alkyl chain increases activity, indicating a favorable hydrophobic interaction.
Analogue 3 n-Propyl -CONH₂ 0.1x Replacing the carboxylic acid with an amide drastically reduces potency, highlighting the importance of the acidic group for binding.
Analogue 4 n-Propyl Tetrazole 0.9x Tetrazole is a viable bioisostere, retaining most of the activity. nih.gov
Analogue 5 Phenyl -COOH 15x A rigid, aromatic group significantly enhances potency, suggesting a specific pi-stacking or hydrophobic interaction.

Future Directions and Emerging Research Avenues

Forging New Paths: The Development of Novel and More Efficient Synthetic Pathways

The efficient and selective synthesis of substituted oxanes like 2-propyloxane-4-carboxylic acid is a cornerstone for its future application. Research in this area is expected to focus on overcoming the challenges associated with stereocontrol and functional group compatibility.

Mastering Selectivity: Chemo- and Regioselective Transformations

The development of synthetic routes that offer high levels of chemo- and regioselectivity is paramount. For the synthesis of substituted oxanes, this involves the ability to introduce and modify functional groups at specific positions of the oxane ring without affecting other reactive sites. For instance, methods that allow for the selective functionalization of the oxane ring, independent of the carboxylic acid moiety, would be highly valuable. Transition metal-catalyzed reactions, which are known for their ability to facilitate complex bond formations under mild conditions, represent a promising avenue. google.com For example, rhodium-catalyzed C(sp³)–H functionalization has been successfully employed for the synthesis of saturated N-heterocycles and could be adapted for oxane systems. google.com

Furthermore, chemo- and regioselective ring-opening reactions of precursor molecules, such as donor-acceptor oxiranes, with various nucleophiles can provide a versatile entry to highly functionalized acyclic structures that can then be cyclized to form the desired oxane. sigmaaldrich.com The choice of catalyst and reaction conditions can influence which bond is cleaved and where the new substituent is introduced, offering a powerful tool for controlling the final structure. sigmaaldrich.com

Building a Greener Future: Sustainable Synthesis Methodologies

Modern synthetic chemistry is increasingly focused on the principles of green and sustainable chemistry. google.com Future synthetic strategies for this compound and its analogs will likely move away from traditional methods that rely on harsh reagents and generate significant waste. google.com Key areas of development include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers high selectivity under mild, aqueous conditions, reducing the need for protecting groups and minimizing waste. For example, fungal peroxygenases have been shown to catalyze the terminal oxygenation of alkanes to carboxylic acids, a transformation that could be conceptually applied to functionalized cyclic ethers.

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purities.

Use of Renewable Feedstocks: Investigating synthetic routes that start from readily available and renewable resources will be a critical aspect of sustainable production.

Sustainable Synthesis ApproachPotential Advantages for Oxane SynthesisRepresentative Literature Examples (Analogous Systems)
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste.Enzymatic synthesis of spirocyclic nitrogen-containing heterocycles.
Organocatalysis Avoidance of toxic heavy metals, often milder reaction conditions.Organocatalyzed additions to cyclic carbonates.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control.Microwave-assisted synthesis of pyrazoles in ionic liquids.
Solvent-Free Reactions Reduced environmental impact, simplified purification.Solvent-free approaches for heterocyclic synthesis. google.com

A Closer Look: Advanced Characterization and Analytical Method Development

As novel synthetic routes are developed, robust analytical methods will be required for the comprehensive characterization of this compound and its derivatives. While standard techniques such as NMR and mass spectrometry are foundational, the development of specialized methods for detecting and quantifying this compound in complex mixtures will be crucial for its application in fields like metabolomics and drug discovery.

High-performance liquid chromatography (LC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of carboxylic acids in biological samples. However, the low molecular weight and high polarity of some carboxylic acids can lead to poor retention on traditional reversed-phase columns and inefficient ionization. Future research could focus on developing specific LC-MS/MS methods tailored to this compound, potentially involving derivatization to enhance its chromatographic behavior and detection sensitivity.

Expanding the Toolkit: Expansion of Derivatization Strategies

The carboxylic acid and the oxane ring of this compound offer multiple points for derivatization, allowing for the synthesis of a diverse library of related compounds with potentially new properties and applications.

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acyl hydrazides, using well-established chemical transformations. These derivatizations can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, or to attach it to other molecules of interest, including fluorescent tags or bioactive scaffolds.

The oxane ring itself also presents opportunities for further functionalization. C-H activation strategies could enable the introduction of new substituents at various positions on the ring, leading to a wide range of novel analogs.

Derivatization TargetReagents and ConditionsPotential Applications of Derivatives
Carboxylic Acid Thionyl chloride, oxalyl chloride followed by alcohols/aminesProdrug design, attachment to polymers, synthesis of bioconjugates.
Carboxylic Acid Carbodiimides (e.g., EDC) with amines or alcoholsCreation of amide and ester libraries for biological screening.
Oxane Ring C-H bonds Transition metal catalysts, radical initiatorsExploration of structure-activity relationships, development of new chemical probes.

In Silico Insights: Deeper Theoretical and Computational Investigations

Computational chemistry offers a powerful and cost-effective means to explore the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including stable conformations, electronic structure, and spectroscopic signatures.

The Power of Prediction: Predicting Novel Reactivity

Computational models can be instrumental in predicting the reactivity of this compound and its derivatives. By calculating parameters such as pKa values, frontier molecular orbital energies, and electrostatic potential maps, researchers can anticipate how the molecule will behave in different chemical environments. For example, computational models have been successfully used to predict the site-selectivity of deprotometalation reactions in functionalized heterocycles, providing a valuable guide for synthetic planning.

Furthermore, computational studies can elucidate reaction mechanisms, helping to rationalize observed outcomes and to design more efficient synthetic protocols. For instance, understanding the transition state energies for different reaction pathways can guide the choice of catalysts and reaction conditions to favor the desired product.

Computational MethodPredicted Property/ApplicationRelevance to this compound
Density Functional Theory (DFT) Molecular geometry, vibrational frequencies, NMR chemical shifts.Aid in structural elucidation and interpretation of experimental spectra.
Quantitative Structure-Reactivity Relationship (QSRR) Prediction of reaction rates and regioselectivity.Guiding the design of new synthetic transformations.
Molecular Dynamics (MD) Simulations Conformational analysis, interaction with biological macromolecules.Understanding potential biological targets and mechanisms of action.
pKa Calculation Acidity of the carboxylic acid and C-H protons.Predicting reactivity in acid-base reactions and metalations.

Understanding Stereochemical Control

The synthesis of this compound presents a significant challenge in stereochemical control, as it contains at least two stereocenters. The spatial arrangement of the propyl group at the C2 position and the carboxylic acid group at the C4 position can result in multiple diastereomers, each with potentially distinct physical properties and biological activities. Achieving control over the relative and absolute stereochemistry is paramount for any of its potential applications.

The stereoselective synthesis of substituted tetrahydropyrans (the core structure of oxane) is a well-explored area, and these methodologies could be adapted for this compound. nih.gov Key strategies that could be investigated include:

Substrate-Controlled Diastereoselection: The inherent chirality in a starting material can direct the formation of new stereocenters. For instance, starting from a chiral pool material could set the absolute configuration of one stereocenter, which would then influence the stereochemical outcome of subsequent reactions to form the oxane ring.

Reagent-Controlled Synthesis: The use of chiral reagents, such as chiral reducing agents or chiral Lewis acids, can induce asymmetry in the formation of the oxane ring. For example, asymmetric hydrogenation or cyclization reactions catalyzed by chiral metal complexes are powerful tools for setting stereocenters. wikipedia.org

Organocatalysis: Chiral organocatalysts have emerged as a powerful method for the enantioselective synthesis of heterocyclic compounds. nih.gov An organocatalytic cascade reaction could potentially be designed to construct the 2,4-disubstituted oxane skeleton with high enantiomeric and diastereomeric purity.

Table 1: Potential Diastereoselective Synthetic Routes to 2,4-Disubstituted Oxanes

Reaction TypeCatalyst/ReagentExpected OutcomeKey Considerations
Hetero-Diels-Alder ReactionChiral Lewis AcidHigh diastereoselectivity and enantioselectivityAvailability of suitable dienes and dienophiles
Intramolecular Williamson Ether SynthesisChiral Base or Phase-Transfer CatalystControl of ring closure stereochemistrySynthesis of the acyclic precursor with defined stereocenters
Oxa-Michael AdditionChiral OrganocatalystHigh enantioselectivity for the formation of the C-O bondSubstrate scope and catalyst loading
Reductive CyclizationChiral Reducing AgentControl over the stereocenters formed during reduction and cyclizationCompatibility of functional groups

This table presents hypothetical applications of known synthetic methods to the this compound system, based on general principles of stereoselective synthesis.

Further research would be necessary to determine the optimal conditions and the influence of the propyl and carboxylic acid groups on the stereochemical outcome of these reactions.

Exploration of New Chemical Applications

The unique structural features of this compound open up possibilities for its use in various chemical applications, particularly as a chiral auxiliary and in the development of new materials.

Development as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. Given that this compound can be synthesized in enantiomerically pure forms, it has the potential to be developed as a novel chiral auxiliary.

The carboxylic acid group provides a convenient handle for attaching the molecule to a substrate. The rigid oxane ring and the stereogenic centers at C2 and C4 could then effectively shield one face of the reactive center on the attached substrate, directing the approach of a reagent to the opposite face. This would lead to the formation of a new stereocenter with a predictable configuration.

Table 2: Potential Reactions Employing this compound as a Chiral Auxiliary

Reaction TypeSubstrateReagentExpected Product
Asymmetric AlkylationPro-chiral enolateAlkyl halideChiral carboxylic acid derivative
Asymmetric Aldol ReactionEnolate derived from an attached ketoneAldehydeChiral β-hydroxy ketone
Asymmetric Diels-Alder ReactionAcrylate ester of the auxiliaryDieneChiral cyclohexene (B86901) derivative

This table is a conceptual illustration of how this compound might be used as a chiral auxiliary based on the known applications of other chiral auxiliaries. sigmaaldrich.comresearchgate.net

The development of this compound as a successful chiral auxiliary would depend on several factors, including the ease of its synthesis in enantiomerically pure form, the efficiency of its attachment to and removal from the substrate, and the level of stereocontrol it can impart.

Utilization in Materials Science (excluding functional materials in a biological context)

The tetrahydropyran (B127337) (oxane) ring is a structural motif found in various polymers and materials. biosynth.com The presence of both a propyl group and a carboxylic acid group on the oxane ring of this compound makes it an interesting candidate as a monomer or an additive in polymer synthesis.

The carboxylic acid can be converted into a variety of functional groups, such as esters or amides, which can then undergo polymerization. For example, it could be converted into a cyclic lactone and used in ring-opening polymerization to create polyesters with pendant propyl groups. thieme-connect.com These side chains could influence the physical properties of the resulting polymer, such as its crystallinity, solubility, and thermal stability.

Furthermore, the chirality of this compound could be exploited to create chiral polymers. These materials can have unique optical properties and are of interest for applications in chiral chromatography, as sensors for chiral molecules, and in the development of advanced optical materials.

Table 3: Potential Material Science Applications of this compound Derivatives

Application AreaPotential Role of the CompoundResulting Material Property
Polymer SynthesisMonomer for polyesters or polyamidesModified thermal and mechanical properties due to the propyl side chain
Chiral PolymersChiral monomerChiral recognition capabilities, specific optical activity
Coatings and AdditivesAdditive to polymer formulationsAltered surface properties, such as hydrophobicity

This table outlines hypothetical applications in materials science, drawing parallels from the known uses of other functionalized cyclic ethers and carboxylic acids in polymer chemistry.

Future research in this area would involve the synthesis of polymers incorporating this compound and a thorough characterization of their physical, chemical, and optical properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-propyloxane-4-carboxylic acid under mild reaction conditions?

  • Methodological Answer : The compound can be synthesized via esterification followed by cyclization. For example, reacting 4-hydroxycarboxylic acid derivatives with propanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C, followed by intramolecular cyclization using dehydrating agents like DCC (dicyclohexylcarbodiimide). Optimization of solvent polarity (e.g., ethanol or acetone) improves yield .
  • Key Data :

Reaction StepConditionsYield Range
EsterificationH₂SO₄, 70°C60–75%
CyclizationDCC, RT80–90%

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the oxane ring protons (δ 3.5–4.5 ppm) and carboxylic acid proton (δ 10–12 ppm). Compare with reference data for similar oxane derivatives .
  • FT-IR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion peak validation (e.g., m/z 172.1 for [M+H]⁺) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

  • Perform 2D NMR experiments (HSQC, HMBC) to assign coupling patterns and verify ring substituents .
  • Cross-validate with computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
  • Example: A mismatch in predicted vs. observed δ 4.2 ppm (oxane ring) may indicate stereochemical impurities; recrystallize in ethanol/water to improve purity .

Q. What strategies optimize the compound’s solubility for biological activity assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO:water (1:4 v/v) for initial dissolution, followed by PBS buffer dilution to maintain stability .
  • pH Adjustment : Deprotonate the carboxylic acid group (pH > 5) to enhance aqueous solubility; monitor stability via HPLC .
  • Data Table :
SolventSolubility (mg/mL)Stability (24h)
DMSO50>95%
Ethanol3090%
PBS (pH 7.4)580%

Q. How do computational models predict the compound’s reactivity in enzyme inhibition studies?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cyclooxygenase). Validate with MD simulations (GROMACS) to assess binding stability .
  • Analyze electrostatic potential maps (MEP) to identify nucleophilic/electrophilic sites for covalent modification .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 227.6°C vs. 215°C)?

  • Methodological Answer :

  • Purity Check : Use DSC (differential scanning calorimetry) to detect impurities; recrystallize using gradient cooling in ethyl acetate .
  • Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms. Anhydrous vs. hydrated forms may explain variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.